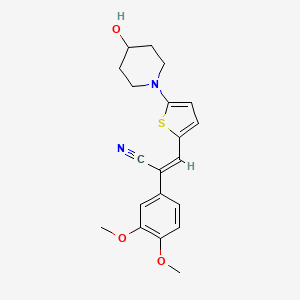

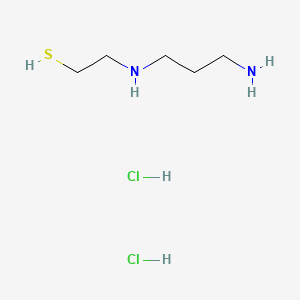

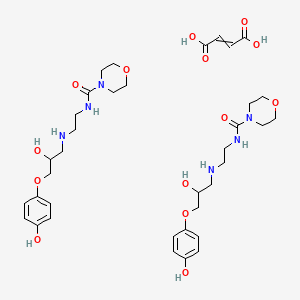

(Z)-2-(3,4-二甲氧基苯基)-3-(5-(4-羟基哌啶-1-基)噻吩-2-基)丙烯腈

描述

YHO-13177 is a potent and specific inhibitor of breast cancer resistance protein (BCRP/ABCG2).

科学研究应用

Cancer Chemotherapy Resistance Reversal

YHO-13177 has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), which is known to mediate drug resistance in cancer chemotherapy . It enhances the cytotoxicity of drugs like SN-38 (an active metabolite of irinotecan), mitoxantrone, and topotecan, which are often rendered less effective due to BCRP-mediated resistance. This compound could be instrumental in improving the efficacy of chemotherapy by reversing drug resistance.

Enhancement of Anticancer Drug Potency

In addition to reversing drug resistance, YHO-13177 has been shown to potentiate the cytotoxic effects of certain anticancer drugs in cancer cells that express BCRP . This suggests that YHO-13177 could be used to enhance the potency of these drugs, potentially leading to lower required dosages and reduced side effects.

Selectivity for BCRP Inhibition

YHO-13177 exhibits a high degree of specificity for BCRP without affecting other drug resistance proteins such as P-glycoprotein and multidrug resistance-related protein 1 (MRP1) . This selectivity is crucial for minimizing unintended interactions and side effects when used in combination with other drugs.

Prodrug Development

Due to its low solubility, YHO-13177 has been developed into a water-soluble diethylaminoacetate prodrug, YHO-13351, which is rapidly converted into YHO-13177 in vivo . This prodrug approach allows for easier administration and improved bioavailability of YHO-13177.

Pharmacokinetic Optimization

The development of YHO-13351 also addresses pharmacokinetic challenges by facilitating oral or intravenous administration, ensuring that adequate levels of YHO-13177 are achieved in the systemic circulation . This optimization is key for achieving the desired therapeutic effects in clinical settings.

Preclinical Model Applications

YHO-13177 has been tested in preclinical models, including murine leukemia P388 cells and human lung cancer NCI-H460 and NCI-H23 cells . These studies are essential for understanding the compound’s effects in a biological context and for paving the way for clinical trials.

Long-Term Effects on Protein Expression

Interestingly, YHO-13177 has been observed to partially suppress the expression of BCRP protein after more than 24 hours of treatment . This indicates a potential for long-term modulation of drug resistance mechanisms, which could have significant implications for treatment strategies.

Clinical Implications for Drug Resistance

The ability of YHO-13177 to reverse BCRP-mediated drug resistance holds promise for clinical applications. It could potentially be used in combination with existing chemotherapy regimens to overcome resistance and improve patient outcomes .

属性

IUPAC Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-5-3-14(12-19(18)25-2)15(13-21)11-17-4-6-20(26-17)22-9-7-16(23)8-10-22/h3-6,11-12,16,23H,7-10H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGGBVNCVONHHC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CC=C(S2)N3CCC(CC3)O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(S2)N3CCC(CC3)O)/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)